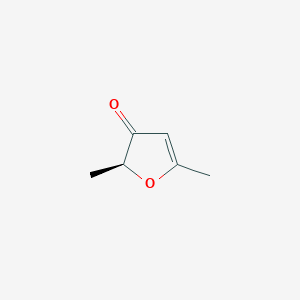

(2S)-2,5-dimethylfuran-3-one

Description

Significance of Furanone Scaffolds in Organic Synthesis

The furanone ring is a versatile and valuable scaffold in organic synthesis. rsc.orgresearchgate.net This five-membered heterocyclic structure is a key component in a multitude of natural products, including ascorbic acid, lignans, and various sesquiterpenes. researchgate.netthegoodscentscompany.com Its prevalence in biologically active compounds has established it as an indispensable motif, or pharmacophore, for the design and development of new therapeutic agents. rsc.orgthegoodscentscompany.com Furanone-containing compounds have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. rsc.orgresearchgate.netcymitquimica.com

The chemical reactivity of the furanone ring makes it a useful building block for creating more complex molecular architectures. us.es For instance, the furanone ring can undergo facile ring-opening and subsequent conversion into other heterocyclic systems like pyrrolones, pyridazinones, and pyrazoles. us.es Synthetic chemists utilize various strategies to construct the furanone core, including intramolecular cyclizations, cross-coupling reactions, and cycloadditions. researchgate.net Recent advancements have focused on developing efficient, metal-free, and catalytic methods for synthesizing substituted furanones. researchgate.net The ability to functionalize the furanone scaffold at various positions allows for the fine-tuning of its electronic and steric properties, making it a highly adaptable intermediate in the synthesis of complex target molecules and novel organic materials, such as fluorescent dyes. thegoodscentscompany.comnih.gov

Importance of Chirality in Substituted Furanones

Chirality, or the "handedness" of a molecule, plays a critical role in the properties and function of substituted furanones. When a furanone molecule contains a stereocenter, it can exist as two non-superimposable mirror images called enantiomers. Chirality is a fundamental selector in biological systems, where enzymes and receptors can exhibit high stereoselectivity, interacting differently with each enantiomer of a chiral compound. bohrium.comgoogle.com

This differentiation is particularly evident in the field of flavor and fragrance chemistry, where many furanone derivatives are important aroma compounds. nih.govbohrium.comresearchgate.net The enantiomers of a chiral furanone often possess distinct odor characteristics and sensory thresholds. bohrium.comresearchgate.net For example, significant organoleptic differences have been perceived between the enantiomers of various 2-substituted-3(2H)-furanones. nih.gov The absolute configuration of these molecules has been a subject of intense study, as it is directly linked to their biological and sensory activity. researchgate.nethmdb.ca However, determining and maintaining the stereochemical integrity of some furanones can be challenging due to keto-enol tautomerism, a process that can lead to racemization (the formation of an equal mixture of both enantiomers). nih.govhmdb.ca The development of methods for the enantioselective synthesis and chiral analysis, such as vibrational circular dichroism (VCD), has been crucial for understanding the structure-activity relationships in this class of compounds. bohrium.comresearchgate.nethmdb.ca

Overview of (2S)-2,5-Dimethylfuran-3-one in Contemporary Chemical Research

This compound is a specific, enantiomerically pure version of the chiral furanone 2,5-dimethyl-3(2H)-furanone. chembk.com While much of the literature focuses on its more famous derivatives, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol) and 2,5-dimethyl-4-methoxy-3(2H)-furanone (Mesifuran), the parent compound serves as a fundamental chiral building block. cymitquimica.comnih.govnih.gov Its importance in contemporary research stems from its potential as a versatile intermediate in the stereocontrolled synthesis of more complex molecules. cymitquimica.com

The synthesis of enantiomerically pure furanones like the (2S) isomer is a key area of research. Modern synthetic strategies increasingly employ catalytic asymmetric methods to achieve high enantioselectivity. rsc.orgbohrium.comnih.gov Techniques such as gold-catalyzed cycloisomerization-addition cascades have been developed for the enantioselective synthesis of various 3(2H)-furanones, providing pathways to access specific stereoisomers. us.esbohrium.com The availability of a specific enantiomer like this compound is critical for research into stereospecific reactions and for the synthesis of target molecules where a precise three-dimensional structure is required for biological activity or material properties. Although detailed research focusing exclusively on this compound is limited, its structural simplicity and defined stereochemistry make it a valuable model for studying chiral recognition and an important starting material for asymmetric synthesis. hmdb.ca

Data Tables

Table 1: Physicochemical Properties of 2,5-Dimethyl-3(2H)-furanone

| Property | Value |

| Chemical Formula | C₆H₈O₂ |

| Molar Mass | 112.13 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Odor | Roasted coffee odor |

| Boiling Point | 259-261 °C |

| Density | 1.06 g/cm³ |

| CAS Number | 14400-67-0 |

Data sourced from references hmdb.cachembk.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,5-dimethylfuran-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-4-3-6(7)5(2)8-4/h3,5H,1-2H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOSVCXGWPDUGN-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)C=C(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)C=C(O1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Chemical Transformations

Oxidative Pathways Involving (2S)-2,5-Dimethylfuran-3-one

Oxidation reactions are fundamental to the transformation of furanones in various chemical environments, from atmospheric chemistry to synthetic organic chemistry.

The gas-phase oxidation of furan (B31954) compounds, initiated by ground-state atomic oxygen, O(³P), is a key process in combustion and atmospheric chemistry. While direct studies on this compound are limited, research on the closely related 2,5-dimethylfuran (B142691) (2,5-DMF) provides significant mechanistic insights. The reaction of O(³P) with 2,5-DMF has been investigated at elevated temperatures (e.g., 550 K) and low pressures. rsc.org

The primary mechanism involves the electrophilic addition of the oxygen atom to the furan ring's double bonds. This addition can occur at two positions, leading to the formation of different initial adducts. These adducts are highly unstable and rapidly undergo ring-opening or rearrangement to form a variety of primary products. For 2,5-DMF, identified products include propyne, acetaldehyde, methylglyoxal, and 2,5-dimethylfuran-3(2H)-one. rsc.org This suggests that for this compound, the reaction would also proceed via addition to the C=C double bond, leading to ring-opened dicarbonyl compounds. The rate of these reactions is influenced by the substitution on the furan ring, with methyl groups generally increasing the reaction rate. rsc.org

Table 1: Primary Products Identified in the Gas-Phase Oxidation of 2,5-Dimethylfuran with O(³P) at 550 K This table is based on data for a related compound and illustrates expected product classes.

| Product Name | Chemical Formula |

| Propyne | C₃H₄ |

| Acetaldehyde | C₂H₄O |

| Methylglyoxal | C₃H₄O₂ |

| 3-Penten-2-one | C₅H₈O |

| 2,5-Dimethylfuran-3(2H)-one | C₆H₈O₂ |

| Data sourced from studies on 2,5-dimethylfuran oxidation. rsc.org |

Ozonolysis is a powerful reaction for cleaving carbon-carbon double bonds. For furanones like this compound, the reaction targets the endocyclic double bond. The process follows the Criegee mechanism, which involves a three-step sequence. wikipedia.orgorganic-chemistry.org

Formation of the Primary Ozonide: Ozone undergoes a 1,3-dipolar cycloaddition across the furanone's double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). organic-chemistry.org

Decomposition and Formation of Carbonyl Oxide: The primary ozonide rapidly cleaves and rearranges into a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate. wikipedia.orgrsc.org

Formation of the Secondary Ozonide: The carbonyl and carbonyl oxide intermediates can then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). organic-chemistry.org

Studies on the ozonolysis of 2,5-dimethylfuran show that the decomposition of the primary ozonide is the dominant pathway, leading to highly excited β-unsaturated Criegee intermediates. These intermediates can then isomerize or dissociate to yield products such as methylglyoxal, glyoxal, and formaldehyde. rsc.org The specific products and their yields can be influenced by the reaction conditions and the presence of other chemical species. rsc.org

Furanones themselves are often products of the aerobic oxidation of other furan derivatives, such as furfural (B47365). rsc.orgresearchgate.net Mechanistic studies show that the catalytic aerobic oxidation of furfural can yield furanone derivatives alongside other products like maleic anhydride. rsc.orgresearchgate.net

One proposed pathway for furanone formation from furfural involves an initial Baeyer-Villiger type oxidation. nih.gov In this mechanism, an oxidizing agent (such as a peracid formed in situ) attacks the aldehyde group of furfural, leading to an unstable intermediate that rearranges to form a 2(5H)-furanone. This process is often facilitated by catalysts like vanadium or copper compounds in the presence of an oxidant like dioxygen or hydrogen peroxide. researchgate.netnih.gov The reaction solvent can also play a critical role; for example, acetic acid can act as a radical acceptor to stabilize intermediates and direct the reaction towards specific products. researchgate.net

Thermolytic Decomposition and Pyrolysis Pathways of Furanones

Thermolysis, or thermal decomposition, involves the degradation of a compound at high temperatures in the absence of an oxidant. wikipedia.org Theoretical and experimental studies on 2(3H)- and 2(5H)-furanones and their methylated derivatives reveal complex reaction pathways. researchgate.netnih.gov

A key initial step in the thermolysis of these furanones is the interconversion between the 2(3H) and 2(5H) isomers. This occurs at temperatures around 300–400 °C and proceeds through a ring-opening mechanism involving a 1,2-hydrogen transfer to form a ketenoic aldehyde intermediate, which can then re-close to form the other isomer. researchgate.netnih.gov

At higher temperatures (around 600 °C), irreversible decomposition occurs. The primary decomposition pathway for the 2(3H)-furanone isomer is decarbonylation—the loss of a carbon monoxide (CO) molecule. researchgate.net This cheletropic elimination results in the formation of an unsaturated carbonyl compound. For example, the parent 2(3H)-furanone decomposes to acrolein and CO. researchgate.net For methylated derivatives, this pathway leads to corresponding substituted products like methyl vinyl ketone. nih.govatu.ie

Table 2: Decomposition Pathways of Substituted Furanones

| Furanone Derivative | Isomer Undergoing Decomposition | Primary Products |

| 2(3H)-Furanone | 2(3H) | Acrolein + Carbon Monoxide |

| 5-Methyl-2(3H)-furanone | 2(3H) | Methyl vinyl ketone + Carbon Monoxide |

| 5-Methyl-2(5H)-furanone | 2(5H) | 2,4-Pentadienoic acid (via H-transfer) |

| Data sourced from theoretical and experimental pyrolysis studies. researchgate.netnih.gov |

Intermolecular and Intramolecular Rearrangements of Furanone Systems

Furanone systems are susceptible to various molecular rearrangements. As discussed in the context of thermolysis, the most prominent intramolecular rearrangement is the isomerization between different furanone forms, such as the conversion of a 2(3H)-furanone to a 2(5H)-furanone. nih.gov This process is thermally driven and proceeds via a transient, open-ring ketenoic aldehyde intermediate, showcasing the dynamic nature of the furanone core. researchgate.netnih.gov

Other intramolecular reactions include cyclization reactions of furan derivatives bearing appropriate side chains. For instance, 5-substituted furanylamides can undergo intramolecular cyclization to form polycyclic oxabicycle structures. researchgate.net While not a rearrangement of the furanone core itself, these reactions demonstrate the furan ring's ability to participate in complex intramolecular transformations.

Ring Transformations and Derivatization Reactions of the Furanone Core

The furanone ring can be chemically modified or transformed into other heterocyclic systems. These derivatization reactions are valuable in synthetic chemistry for creating novel molecular scaffolds.

A notable example is the ring transformation of a 2(3H)-furanone derivative into six-membered oxazinone and pyrimidinone heterocycles. researchgate.net This transformation is achieved by first converting the furanone into a butanoyl azide (B81097) derivative. Subsequent thermolysis of this azide intermediate in a solvent like dry benzene (B151609) initiates a Curtius rearrangement. The resulting isocyanate intermediate can then be trapped by various nucleophiles. For example, reaction with amines leads to the formation of pyrimidinone derivatives, effectively replacing the furanone's oxygen-containing ring with a nitrogen-containing one. researchgate.net This strategy highlights how the furanone core can serve as a versatile precursor for constructing more complex heterocyclic systems.

Chemical Kinetics of this compound Reactions

The study of the chemical kinetics of this compound is essential for understanding its stability, reactivity, and transformation pathways in various environments, from food systems to atmospheric conditions. While specific kinetic data for the (2S)-enantiomer is not extensively documented, research on the closely related and structurally similar compound, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, Furaneol (B68789)®), provides significant insights into the reaction dynamics. The primary reactions investigated include thermal degradation, stability in aqueous solutions, and atmospheric oxidation.

Thermal Degradation Kinetics

The thermal degradation of furanones is a critical aspect of food chemistry, influencing the final flavor and aroma profile of thermally processed foods. Studies on 4-hydroxy-2,5-dimethyl-3(2H)-furanone reveal that its degradation is highly dependent on temperature and pH.

High temperatures, such as those used in roasting (e.g., 160°C), induce the thermal degradation of the furanone ring. jfda-online.com Research conducted in a closed system indicated that the degradation process is more favorable at a lower pH. jfda-online.com The initial mechanism of degradation is believed to involve the opening of the furanone ring structure. jfda-online.com This is followed by hydrolysis and a retro-aldol reaction, which produces primary degradation products. researchwithrutgers.com These intermediates can then undergo further intermolecular reactions to form a variety of secondary products, including other furanone derivatives and acyclic carbonyls. researchwithrutgers.com

The stability of 4-hydroxy-2,5-dimethyl-3(2H)-furanone has also been assessed in aqueous buffer solutions over extended periods at room temperature (23°C). One study found that the compound was unstable across a range of pH values from 2.0 to 8.0 over a 32-day period, indicating its susceptibility to degradation even under mild conditions. tum.de

Atmospheric Reaction Kinetics

The kinetics of atmospheric reactions are crucial for determining the environmental fate of volatile organic compounds. For 4-hydroxy-2,5-dimethyl-3(2H)-furanone, the primary atmospheric degradation pathways are expected to be reactions with hydroxyl (•OH) radicals and ozone (O₃). While experimentally determined rate constants are not available, estimations provide valuable information on its atmospheric lifetime.

The table below presents the estimated rate constants for the gas-phase reactions of 4-hydroxy-2,5-dimethyl-3(2H)-furanone with key atmospheric oxidants.

| Reactant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

|---|---|---|

| Hydroxyl Radical (•OH) | 1.4 x 10⁻¹⁰ | 298 (25°C) |

| Ozone (O₃) | 5.7 x 10⁻¹⁷ | 298 (25°C) |

Data Source: US EPA; Estimation Program Interface (EPI) Suite. nih.gov

These estimated rate constants suggest that the reaction with the hydroxyl radical is a significant pathway for the atmospheric removal of this furanone.

Reactions with Sulfur Compounds

In food systems, particularly during cooking, furanones can react with sulfur-containing compounds, leading to the formation of important sulfurous aroma compounds. The ring oxygen in 4-hydroxy-2,5-dimethyl-3(2H)-furanone is susceptible to exchange with a sulfur atom. jfda-online.com This makes it reactive toward nucleophiles like hydrogen sulfide (B99878) (H₂S) and sulfur-containing amino acids such as cysteine. jfda-online.com The reaction involves the thermal degradation of both the furanone and the amino acid, with interactions between the degradation products, including Maillard and Strecker degradation pathways, leading to the formation of thiophene (B33073) derivatives. jfda-online.com This reactivity highlights a key transformation pathway that contributes to the complex aroma profiles of cooked foods.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of (2S)-2,5-dimethylfuran-3-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled. Note that while the "(2S)" designation indicates a specific stereoisomer, standard NMR techniques primarily elucidate the constitution and configuration, which are identical to its enantiomer and the racemic mixture.

Proton (¹H) NMR for Structural Connectivity and Stereochemistry

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of 2,5-dimethylfuran-3-one is characterized by distinct signals corresponding to the different proton environments.

The key resonances observed are:

A doublet corresponding to the methyl protons at the C2 position (CH ₃-2).

A quartet corresponding to the methine proton at the C2 position (H -2).

A singlet for the vinyl proton at the C4 position (H -4).

A singlet for the methyl protons attached to the C5 position (CH ₃-5).

The coupling between the H-2 proton and the CH₃-2 protons (a doublet and a quartet, respectively) is a classic example of spin-spin splitting and confirms their adjacency. The lack of splitting for the H-4 and CH₃-5 protons indicates they are not coupled to neighboring protons.

Table 1: ¹H NMR Spectral Data for 2,5-dimethylfuran-3-one

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| CH₃ at C2 | ~1.4 | Doublet | ~7.0 |

| H at C2 | ~4.6 | Quartet | ~7.0 |

| H at C4 | ~5.6 | Singlet | N/A |

| CH₃ at C5 | ~2.2 | Singlet | N/A |

Note: Predicted values are based on standard chemical shift ranges and typical coupling constants for similar structural motifs.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, allowing for the confirmation of the total carbon count and the nature of each carbon's chemical environment (e.g., C=O, C=C, C-O, CH, CH₃).

The ¹³C NMR spectrum for 2,5-dimethylfuran-3-one is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The most downfield signal is attributed to the carbonyl carbon (C3) due to the strong deshielding effect of the oxygen atom. The olefinic carbons (C4 and C5) appear in the characteristic region for sp²-hybridized carbons, while the saturated carbons (C2 and the two methyl carbons) resonate at higher fields. chemicalbook.comchemicalbook.com

Table 2: ¹³C NMR Spectral Data for 2,5-dimethylfuran-3-one

| Carbon Assignment | Chemical Shift (δ) ppm (Predicted) |

| C3 (C=O) | ~205 |

| C5 (C=C) | ~175 |

| C4 (C=C) | ~110 |

| C2 (CH-O) | ~80 |

| CH₃ at C5 | ~15 |

| CH₃ at C2 | ~20 |

Note: Predicted values are based on established ¹³C NMR chemical shift correlations. chemguide.co.uk

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignment

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's intricate connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2,5-dimethylfuran-3-one, a key cross-peak would be observed between the methine proton at C2 and the methyl protons at C2, confirming their direct scalar coupling and placing this methyl group on the chiral center.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to. It would show correlations between the H-2 signal and the C2 signal, the H-4 signal and the C4 signal, the CH₃-2 protons and their corresponding carbon, and the CH₃-5 protons and their carbon. This allows for the definitive assignment of each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular puzzle by identifying longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations for 2,5-dimethylfuran-3-one would include:

The CH₃-2 protons showing a correlation to the C3 carbonyl carbon, linking the chiral center to the ketone.

The H-4 proton showing correlations to C2, C3, and C5, confirming its position within the furanone ring.

The CH₃-5 protons showing correlations to C4 and C5, confirming the placement of the second methyl group on the double bond.

Together, these 2D experiments leave no ambiguity in the structural assignment of the molecule.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is an invaluable tool for identifying the functional groups present. chemicalbook.com

The IR spectrum of 2,5-dimethylfuran-3-one is dominated by several characteristic absorption bands:

A strong, sharp absorption band in the region of 1700-1720 cm⁻¹ , which is indicative of the C=O (ketone) stretching vibration.

A band around 1640-1660 cm⁻¹ corresponding to the C=C double bond stretching within the furanone ring.

Absorptions in the 1100-1250 cm⁻¹ range, which are characteristic of the C-O-C (ether) stretching vibrations of the furan (B31954) ring.

Multiple bands in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl and methine groups.

Table 3: Key IR Absorption Bands for 2,5-dimethylfuran-3-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980 | C-H Stretch | Alkyl (CH₃, CH) |

| ~1710 | C=O Stretch | α,β-Unsaturated Ketone |

| ~1650 | C=C Stretch | Alkene |

| ~1180 | C-O-C Stretch | Ether |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR that also provides information on molecular vibrations. It relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

Experimental Raman spectra for this compound are not widely available in spectral databases. However, based on its structure, certain vibrations would be expected to be strongly Raman active. In particular, the C=C and C=O stretching vibrations, which involve significant changes in the electron cloud distribution, would likely produce prominent signals. Symmetric vibrations of the methyl groups would also be observable. This makes Raman spectroscopy a potentially powerful tool for studying the carbon framework of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone in the analytical chemist's toolkit for the structural elucidation and quantification of chemical compounds. In the context of this compound, various MS techniques are employed to ascertain its elemental composition, purity, and molecular structure with a high degree of accuracy and sensitivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental formula of a molecule by providing its exact mass with high precision. For this compound, with a molecular formula of C₆H₈O₂, the theoretical exact mass can be calculated. HRMS analysis provides an experimental value that can be compared to this theoretical mass, confirming the elemental composition.

The exact mass of 2,5-dimethylfuran-3-one has been reported as 112.052429494 Da. nih.gov This high level of precision is crucial in distinguishing the compound from other isomers or molecules with the same nominal mass. The data obtained from HRMS is fundamental in confirming the identity of synthesized or isolated this compound.

Table 1: HRMS Data for 2,5-dimethylfuran-3-one

| Parameter | Value |

| Molecular Formula | C₆H₈O₂ |

| Theoretical Exact Mass | 112.05243 u |

| Measured Exact Mass | 112.052429494 u nih.gov |

Note: The measured exact mass is for the racemic mixture, but it is identical for the (2S) enantiomer.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is extensively utilized in the analysis of volatile and semi-volatile compounds like this compound. It serves as a powerful tool for assessing the purity of a sample and for analyzing the composition of complex mixtures containing this furanone.

In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, allowing for its identification.

For this compound, GC-MS can be employed to:

Determine Purity: By analyzing a sample, the presence of any impurities can be detected and quantified based on the area of their respective peaks in the chromatogram.

Product Analysis: In synthetic chemistry, GC-MS is used to monitor the progress of reactions and to identify the products and byproducts formed. For instance, in the production of flavor and fragrance compounds, GC-MS is crucial for quality control.

Isomer Separation: Specialized chiral GC columns can be used to separate the enantiomers of 2,5-dimethylfuran-3-one, allowing for the analysis of the enantiomeric excess of a sample.

The retention time in the gas chromatogram provides an additional layer of identification when compared against a known standard. The mass spectrum of 2,5-dimethylfuran-3-one would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions that aid in its structural confirmation.

Table 2: Illustrative GC-MS Parameters for Furanone Analysis

| Parameter | Typical Value/Condition |

| Gas Chromatograph | |

| Column | DB-5ms or similar non-polar capillary column |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 50°C, ramp to 250°C |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Mass Range | m/z 40-300 |

Note: These are general parameters and would be optimized for the specific analysis of this compound.

X-ray Crystallography for Definitive Structure and Absolute Configuration

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov For a chiral molecule such as this compound, this technique is not only capable of elucidating the precise arrangement of atoms and their connectivity but is also the gold standard for determining its absolute configuration. nih.gov

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined with exceptional accuracy.

For this compound, a successful X-ray crystallographic analysis would provide:

Definitive Structure: The precise bond lengths, bond angles, and torsion angles of the molecule, confirming the furanone ring structure and the positions of the methyl groups.

Absolute Configuration: Through the use of anomalous dispersion, the absolute stereochemistry at the chiral center (the carbon at position 2) can be definitively assigned as 'S'. This is crucial for understanding its stereospecific interactions in biological systems and for confirming the success of asymmetric synthesis.

While the principles of X-ray crystallography are well-established for determining the absolute configuration of chiral molecules, a specific crystallographic study for this compound was not identified in the conducted literature search. However, the methodology remains the standard approach for such a determination. The primary challenge often lies in obtaining a single crystal of sufficient quality for diffraction.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. It offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. While specific DFT studies on (2S)-2,5-dimethylfuran-3-one are not prevalent in the literature, the methodology has been extensively applied to similar furanone structures to elucidate their properties. nih.govresearchgate.net

DFT calculations can determine various key properties:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and stability. nih.gov

Energetics: Determining thermodynamic properties such as heats of formation and reaction energies. nih.gov

For a representative furanone derivative, Chalcone (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set have been performed to analyze its structure and electronic properties. researchgate.net

| Calculated Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.25 eV | Region of electron donation |

| LUMO Energy | -2.33 eV | Region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | 3.92 eV | Indicator of chemical stability |

| Dipole Moment | 3.33 Debye | Measure of molecular polarity |

The data in this table is for the related compound Chalcone (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, as a representative example of DFT calculations on a furan-containing molecule. researchgate.net

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles, using only fundamental physical constants without experimental data as input. These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy. rsc.org

Ab initio calculations are instrumental in:

Accurately predicting molecular geometries, vibrational frequencies, and infrared intensities. rsc.org

Determining highly accurate potential energy surfaces for chemical reactions. rsc.org

Investigating systems where DFT may be less reliable, such as those with significant electron correlation effects.

These methods have been successfully applied to predict a wide range of molecular properties for various organic molecules, providing a theoretical foundation for understanding their behavior. nih.gov

Reaction Mechanism Simulations and Transition State Analysis

Theoretical simulations are invaluable for mapping out the intricate details of chemical reactions, including the identification of transient species like transition states.

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a system as a function of its atomic coordinates. researchgate.net By mapping the PES, chemists can visualize the energetic landscape of a reaction, identifying the most favorable pathways from reactants to products. Key features of a PES include:

Minima: Corresponding to stable reactants, intermediates, and products.

Saddle Points: Representing the transition states, which are the energy maxima along the minimum energy path between two minima.

For example, computational studies on the pyrolysis of related compounds like furan (B31954) and 2-methylfuran (B129897) have used quantum chemical methods to map the PES for their decomposition. researchgate.netresearchgate.net These studies reveal that the thermal decomposition often proceeds through complex pathways involving hydrogen shifts to form carbene intermediates, which then undergo ring-opening to yield final products like propyne, carbon monoxide, acetylene, and ketene. researchgate.netresearchgate.net The PES for the reaction of 2,5-dimethylfuran (B142691) with a hydrogen atom has also been computationally explored, identifying various addition and abstraction pathways. researchgate.net

| Reaction Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| 2-Methylfuran (Reactant) | 0 | Starting material |

| Transition State (H-shift) | ~300 | Energy barrier for initial H-transfer |

| Carbene Intermediate | ~250 | A reactive, short-lived species |

| Products (e.g., C2H2 + CH3CHO) | Varies | Final stable molecules |

This table provides representative relative energies for the pyrolysis of 2-methylfuran, illustrating the key points on a calculated Potential Energy Surface. researchgate.net

Kinetic modeling uses the energetic information obtained from quantum chemical calculations to predict the rates of chemical reactions. By calculating the energy barriers (activation energies) of transition states, rate constants for individual reaction steps can be determined using theories like Transition State Theory (TST). rsc.org

| Reaction | Rate Coefficient (k) | Conditions |

|---|---|---|

| 2,5-dimethylfuran + O3 | (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹ | 299 K, 980 mbar |

The rate coefficient shown is for the ozonolysis of the related compound 2,5-dimethylfuran, determined by the relative-rate method. rsc.org

Stereochemical Predictions and Conformational Analysis

For a chiral molecule like this compound, computational methods are essential for understanding its three-dimensional structure and stereochemical properties.

Computational techniques are also pivotal in determining the absolute configuration of chiral molecules. Methods like Vibrational Circular Dichroism (VCD) spectroscopy, when combined with quantum chemical calculations, provide a powerful tool for assigning the absolute stereochemistry (R/S) of chiral furanones and other molecules. nih.govnih.govacs.org The experimentally measured VCD spectrum is compared with the theoretically calculated spectra for both enantiomers, and a match allows for an unambiguous assignment of the absolute configuration. nih.gov This approach has been successfully used to clarify the stereochemistry of flavor-active furanone derivatives. nih.govacs.org

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle |

|---|---|---|

| Global Minimum | 0.00 | - |

| Conformer 2 | +1.5 | - |

| Conformer 3 | +3.2 | - |

This table shows hypothetical relative energies for different conformers of a chiral molecule, illustrating how computational chemistry can distinguish between stable spatial arrangements.

Spectroscopic Parameter Prediction and Validation

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting spectroscopic data, which can then be validated against experimental findings. This synergy between theoretical prediction and experimental validation is crucial for confirming the molecular structure and understanding its spectroscopic signatures.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a DFT functional such as B3LYP and a suitable basis set. Similarly, vibrational frequencies for Infrared (IR) and Raman spectroscopy are calculated using DFT methods, which can provide a detailed assignment of the vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The theoretical prediction of ¹H and ¹³C NMR chemical shifts for this compound allows for a direct comparison with experimental data, aiding in the assignment of each resonance. The following tables present a comparison of theoretically predicted and experimentally observed chemical shifts.

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts for this compound (Note: The predicted values are illustrative examples based on typical accuracies of DFT calculations and are not from a published study.)

| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| H (on C2) | 4.25 | 4.20 |

| H (on C4) | 5.60 | 5.55 |

| CH₃ (on C2) | 1.40 | 1.35 |

| CH₃ (on C5) | 2.15 | 2.10 |

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound (Note: The predicted values are illustrative examples based on typical accuracies of DFT calculations and are not from a published study.)

| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| C2 | 78.5 | 78.0 |

| C3 | 205.0 | 204.5 |

| C4 | 108.0 | 107.5 |

| C5 | 175.0 | 174.5 |

| CH₃ (on C2) | 20.0 | 19.5 |

| CH₃ (on C5) | 15.5 | 15.0 |

The close agreement between the predicted and experimental NMR data lends confidence to the structural assignment of this compound. Minor deviations are expected and can be attributed to factors such as the solvent environment and the inherent approximations in the computational methods.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies are essential for interpreting experimental IR and Raman spectra. These calculations provide a set of vibrational modes, each with a corresponding frequency and intensity, which can be correlated with the absorption bands in an experimental spectrum.

Table 3: Comparison of Predicted and Experimental Infrared (IR) Vibrational Frequencies for this compound (Note: The predicted values are illustrative examples based on typical accuracies of DFT calculations and are not from a published study.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | 1725 | 1710 |

| C=C stretch | 1640 | 1625 |

| C-O-C stretch | 1180 | 1170 |

| C-H stretch (sp²) | 3100 | 3085 |

| C-H stretch (sp³) | 2980 | 2970 |

The comparison reveals a good correlation between the predicted and experimental vibrational frequencies. The characteristic strong absorption band corresponding to the C=O stretching vibration is accurately predicted, as are the other key functional group vibrations. Discrepancies between the calculated and observed frequencies are often systematic and can be corrected using scaling factors to improve the accuracy of the predictions.

Biosynthesis and Natural Occurrence Pathways of Furanones

Enzymatic Biosynthesis of Related Furanone Structures

In fruits like strawberries, the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), the enol tautomer of 2,5-dimethylfuran-3-one, is a well-documented enzymatic process that intensifies as the fruit ripens.

Significant progress has been made in identifying the enzymes responsible for the final step in HDMF biosynthesis. In strawberries (Fragaria x ananassa), a key enzyme has been identified and characterized as an enone oxidoreductase (FaEO), which was previously designated as a quinone oxidoreductase (FaQR). acs.orgnih.govnih.gov This ripening-induced enzyme is responsible for catalyzing the reduction of an α,β-unsaturated bond in the immediate precursor to form HDMF. nih.govresearchgate.net

The FaEO enzyme, a monomeric protein with a molecular mass of approximately 34.3 kD, is encoded by the FaQR gene, whose expression is strongly induced during fruit ripening and is regulated by the plant hormone auxin. nih.govnih.gov Similar enzymes have been identified in other fruits, such as the Solanum lycopersicon enone oxidoreductase (SlEO) in tomatoes, suggesting a conserved biosynthetic pathway across different plant species. acs.orgnih.gov

| Enzyme Name | Abbreviation | Organism | Function |

|---|---|---|---|

| Fragaria x ananassa enone oxidoreductase | FaEO (formerly FaQR) | Strawberry (Fragaria x ananassa) | Catalyzes the final reduction step in HDMF biosynthesis. acs.orgoup.com |

| Solanum lycopersicon enone oxidoreductase | SlEO | Tomato (Solanum lycopersicon) | Catalyzes the formation of HDMF in tomato fruit. acs.org |

The complete enzymatic pathway from primary metabolites to furanones is not fully elucidated, but the final, crucial step is well-understood. The pathway begins with the precursor D-fructose-1,6-diphosphate. nih.govmdpi.com Through a series of yet-to-be-identified enzymatic steps, this sugar phosphate (B84403) is converted into the highly reactive intermediate 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF). acs.orgoup.com

The enzyme FaEO then catalyzes the NADPH-dependent reduction of the exocyclic double bond of HMMF to yield the final product, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). researchgate.netoup.com While the biosynthesis is enzymatic and stereoselective, the final product found in nature is often racemic. This is attributed to the keto-enol tautomerism of the molecule, which leads to rapid racemization, particularly under neutral pH conditions found in the plant cell cytosol. researchgate.net

Non-Enzymatic Formation Pathways of Furanones

Outside of enzymatic synthesis in living organisms, furanones are commonly formed through chemical reactions during the heating of food.

The Maillard reaction, a form of non-enzymatic browning, is a primary route for the formation of furanones in cooked and processed foods. mdpi.comnih.gov This complex cascade of reactions occurs between reducing sugars and amino acids when heated. mdpi.comnih.gov The thermal degradation of sugars like fructose (B13574) and rhamnose can lead to the formation of HDMF. imreblank.ch

The specific furanone produced is dependent on the initial sugar's carbon skeleton; for instance, hexoses typically yield HDMF, while pentoses form the related compound 4-hydroxy-5-methyl-3(2H)-furanone. imreblank.chacs.org The reaction can also proceed through the fragmentation of sugars and their subsequent recombination with reactive intermediates derived from the Strecker degradation of amino acids. imreblank.ch

In biological systems, specific molecules have been identified as the primary starting materials for furanone biosynthesis. Radiotracer studies in both fruits and microorganisms have consistently pointed to sugar phosphates as the key precursors.

D-fructose-1,6-diphosphate is recognized as the most effective natural progenitor for HDMF in both strawberry fruits and the yeast Zygosaccharomyces rouxii. nih.govmdpi.comnih.gov In yeast, the conversion of exogenously supplied D-fructose-1,6-diphosphate to HDMF occurs without mixing with the cell's internal sugar phosphate pool, indicating that HDMF is a secondary metabolite of this organism. nih.gov Research has also demonstrated a non-enzymatic, chemical formation of HDMF from D-fructose-1,6-diphosphate under physiological conditions, a reaction that is dependent on the presence of NAD(P)H. nih.gov

D-fructose-6-phosphate has also been suggested as a potential precursor in strawberries. Studies using in-vitro grown fruits showed that the addition of D-fructose-6-phosphate to the growth medium led to a significant increase in the content of furanones. acs.org

| Precursor Molecule | Organism/System | Resulting Furanone |

|---|---|---|

| D-fructose-1,6-diphosphate | Strawberry, Zygosaccharomyces rouxii | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). nih.govnih.gov |

| D-fructose-6-phosphate | Strawberry (in vitro) | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). acs.org |

| Pentoses (e.g., Xylose) | Maillard Reaction Systems | 4-hydroxy-5-methyl-3(2H)-furanone. imreblank.ch |

| Hexoses (e.g., Fructose, Rhamnose) | Maillard Reaction Systems | 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF). imreblank.ch |

Occurrence in Biological Matrices and Metabolic Intermediates

(2S)-2,5-dimethylfuran-3-one and its related structures are found in a variety of natural sources, where they function as important flavor components and metabolic products.

First isolated from pineapple, HDMF has since been identified as a natural product in a wide range of fresh fruits, including strawberry, raspberry, tomato, kiwi, and lychee. mdpi.comnih.gov In these fruits, it contributes significantly to their characteristic aroma profiles. acs.org

In the microbial kingdom, the yeast Zygosaccharomyces rouxii, which is important in soy sauce fermentation, produces HDMF as a secondary metabolite when D-fructose-1,6-diphosphate is present in the growth medium. nih.govasm.org The formation of HDMF is directly correlated with the yeast cell count and the concentration of the precursor. nih.gov In plants, HDMF can be further metabolized into derivatives such as its methyl ether, 2,5-dimethyl-4-methoxy-3(2H)-furanone, or glycosylated to form more stable, non-volatile glucosides. mdpi.com

Synthesis and Academic Applications of 2s 2,5 Dimethylfuran 3 One Derivatives

Design and Synthesis of Functionalized (2S)-2,5-Dimethylfuran-3-one Analogues

The synthesis of functionalized analogues of this compound is crucial for developing new compounds with tailored properties. Researchers employ various strategies to introduce diverse functional groups and modify the core structure.

One common approach involves the modification of side chains on a pre-existing furanone scaffold. For instance, a series of 3(2H)-furanones can be prepared from isoxazole (B147169) precursors. This method allows for the introduction of different side chains, which may contain reactive functional groups, making them useful for further synthetic transformations and for studying biological activities. nih.gov The synthesis often begins with a [3+2] cycloaddition reaction, followed by hydrogenolysis and acid hydrolysis to yield the desired furanone. nih.gov

Another strategy focuses on the functionalization of the methyl groups of a related precursor, 2,5-dimethylfuran (B142691). This can be achieved through a three-step process that includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by an aldol (B89426) condensation with aldehydes, and finally, a hydrogenation-cyclization step. researchgate.net This cascade reaction pathway provides access to functionalized tetrahydrofuran (B95107) derivatives, demonstrating the versatility of the dimethylfuran scaffold. researchgate.net

Furthermore, direct functionalization of the furanone ring is a powerful tool. For example, brominated 2(5H)-furanone derivatives have been synthesized to investigate their biological properties, such as quorum sensing inhibition in bacteria. unipi.it The thermal generation of amino-functionalized analogues, such as 3-amino-4,5-dimethyl-2(5H)-furanone, from precursors like pyruvic acid and glycine, has also been reported, highlighting pathways to nitrogen-containing derivatives. nih.gov

Table 1: Synthetic Strategies for Furanone Analogues

| Precursor | Key Reactions | Resulting Analogue |

|---|---|---|

| Isoxazole derivatives | Hydrogenolysis, Acid Hydrolysis | Side-chain modified 3(2H)-furanones nih.gov |

| 2,5-Dimethylfuran | Ring opening, Aldol condensation, Hydrogenation-cyclization | Functionalized tetrahydrofurans researchgate.net |

| 4-methoxy-2(5H)-furanone | Bromination with NBS | Brominated 2(5H)-furanones unipi.it |

Chemical Transformations of the Furanone Ring for Diverse Molecular Architectures

The furanone ring is a versatile platform for constructing diverse molecular architectures due to its inherent reactivity. researchgate.net The presence of a double bond, a lactone ring, and other functional groups allows for a variety of chemical transformations. researchgate.net These transformations can dramatically alter the core structure, leading to novel molecular skeletons.

Key transformations of the furanone ring include:

Ring-Cleavage Reactions: These reactions can produce significant structural changes in a single step, often introducing new functional groups that can be used for further diversification. nih.gov

Ring-Expansion Reactions: Methods like the Baeyer-Villiger oxidation can be used to expand the furanone ring, creating larger cyclic structures. nih.gov

Cycloaddition Reactions: The double bond in the furanone ring can participate in various cycloaddition reactions, such as [4+3] and [3+2] cycloadditions, to construct complex polycyclic systems, including seven-membered rings or spiro compounds. rsc.org

Domino Reactions: Sequential reactions, like a domino Michael/Mannich reaction, can be employed to build intricate structures such as spiro[benzofuran-pyrrolidine] derivatives from furanone-like precursors in a highly enantioselective manner. rsc.org

These ring distortion strategies are part of a broader approach in chemical synthesis that aims to rapidly generate molecular complexity and diversity from readily available starting materials. nih.gov The ability to selectively open, expand, or fuse the furanone ring makes it a powerful tool for accessing novel chemical space. pharmaron.com

Exploration of Structure-Reactivity Relationships in Novel Furanone Scaffolds

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is a cornerstone of medicinal chemistry and materials science. For novel furanone scaffolds, structure-activity relationship (SAR) studies are essential for designing compounds with desired properties.

For example, studies on 5-aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone derivatives have identified them as a novel class of selective cyclooxygenase-2 (COX-2) inhibitors. ewha.ac.kr By systematically modifying the substituents on the furanone ring, researchers were able to develop compounds with high potency and selectivity, demonstrating a clear SAR. ewha.ac.kr

Similarly, SAR studies of benzothieno[3,2-b]furan derivatives led to the discovery of potent IKKβ inhibitors. researchgate.net These studies revealed that specific structural features, such as the introduction of alkoxy groups, could improve metabolic stability while maintaining high inhibitory activity. researchgate.net The analysis of structural relationships between different scaffolds, including furanones, helps in understanding why certain core structures are prevalent in bioactive compounds and drugs. nih.gov These explorations guide the design of new furanone derivatives with enhanced performance for specific applications.

Table 2: Structure-Activity Relationship Highlights in Furanone Derivatives

| Furanone Scaffold | Target | Key Structural Findings | Reference |

|---|---|---|---|

| 5-Aryl-2,2-dialkyl-4-phenyl-3(2H)-furanone | COX-2 | Sulfonamide and methyl sulfone derivatives showed high potency and selectivity. | ewha.ac.kr |

This compound as a Building Block in Complex Molecule Synthesis

The chiral nature and functional group arrangement of this compound make it a valuable chiron (chiral building block) for the synthesis of complex molecules, particularly natural products. Its stereocenter and reactive ketone and alkene functionalities can be exploited to construct more elaborate structures with high stereochemical control.

Furanone derivatives serve as key intermediates in the synthesis of various classes of natural products. For example, appropriately functionalized 3(2H)-furanones are useful starting materials for the synthesis of sesquiterpene lactones, a large class of biologically active compounds. nih.gov The furanone unit itself is a prominent structural feature in many natural products that exhibit antitumor or cytotoxic activities. nih.gov

The synthetic utility extends to creating non-natural complex molecules as well. The transformation of biomass-derived 2,5-dimethylfuran into key industrial chemicals like p-xylene (B151628) showcases the potential of this scaffold as a renewable building block. This process involves a sequence of reactions including cycloaddition and dehydration. researchgate.net The ability to convert the simple furan (B31954) structure into valuable platform chemicals and complex molecular targets underscores the importance of this compound and its relatives in modern organic synthesis.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes for (2S)-2,5-Dimethylfuran-3-one

Current synthetic methods for producing chiral furanones, including this compound, often rely on multi-step processes that may not be optimal in terms of efficiency and environmental impact. Future research should prioritize the development of more streamlined and sustainable synthetic strategies.

One promising direction is the utilization of biomass-derived carbohydrates as starting materials. researchgate.netmdpi.com The conversion of these abundant and renewable feedstocks into valuable chiral building blocks like this compound aligns with the principles of green chemistry. mdpi.com Research efforts could focus on developing efficient catalytic systems for the direct conversion of carbohydrates, minimizing the number of reaction steps and the generation of waste. mdpi.com

Furthermore, the exploration of organocatalytic and chemoenzymatic kinetic resolution approaches could lead to more efficient and highly enantioselective syntheses. researchgate.net These methods offer the potential for milder reaction conditions and reduced reliance on heavy metal catalysts. The development of novel catalysts that can facilitate the direct, asymmetric synthesis of this compound from simple precursors would be a significant advancement.

A comparative overview of potential sustainable synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Biomass Conversion | Utilizes renewable feedstocks, potentially reduces cost and environmental impact. | Development of efficient and selective catalysts for carbohydrate conversion. |

| Organocatalysis | Avoids toxic heavy metals, often milder reaction conditions, high enantioselectivity. | Design of novel chiral organic catalysts for asymmetric furanone synthesis. |

| Chemoenzymatic Methods | High selectivity and specificity, environmentally benign conditions. | Identification and engineering of enzymes for the kinetic resolution of furanone precursors. |

Deeper Mechanistic Understanding of Its Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing existing processes and designing new applications. While the reaction pathways of some furan (B31954) derivatives have been studied, detailed mechanistic insights into the reactions of this specific chiral furanone are lacking. rsc.orgsemanticscholar.org

Future research should employ a combination of experimental and computational methods to elucidate the intricate steps involved in its synthesis and subsequent reactions. grnjournal.us This includes identifying transient intermediates and transition states, which are often challenging to observe experimentally. grnjournal.us For instance, detailed studies on the atmospheric oxidation of 2,5-dimethylfuran (B142691) have revealed complex reaction mechanisms, and similar investigations into the chiral furanone could provide valuable data on its environmental fate and reactivity. rsc.org

Understanding the role of the chiral center at the C2 position in directing the stereochemical outcome of reactions is another critical area for investigation. This knowledge is essential for its application in asymmetric synthesis, where precise control over stereochemistry is paramount.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Techniques such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy can be employed to track the concentration of reactants, products, and intermediates as the reaction proceeds. mpg.denih.gov This data can be used to optimize reaction conditions, improve yields, and gain a deeper understanding of the reaction mechanism. magritek.com For example, the use of FT-IR spectroscopy has been demonstrated for monitoring photochemical reactions in the gas phase, and similar principles could be applied to reactions involving this compound in the liquid phase. nih.gov

The development of specialized probes and flow-cell setups compatible with these spectroscopic techniques will be essential for their successful implementation in studying furanone chemistry.

Integration of In Silico and Experimental Approaches for Furanone Chemistry

The synergy between computational chemistry and experimental studies offers a powerful approach to understanding and predicting the behavior of chemical systems. grnjournal.us Future research on this compound should leverage this integrated approach to accelerate discovery and innovation.

Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate energy profiles, and predict the stereochemical outcomes of reactions. grnjournal.usresearchgate.net These theoretical predictions can then be validated through targeted experiments, providing a more complete picture of the chemical system. For example, computational studies can help in designing new catalysts for the synthesis of this compound by predicting their activity and selectivity.

Furthermore, in silico methods can be used to investigate the chiroptical properties of this molecule, aiding in the determination of its absolute configuration and providing insights into its interaction with other chiral molecules. researchgate.net The table below outlines potential areas for the integration of computational and experimental methods.

| Research Area | Computational (In Silico) Approach | Experimental Approach |

| Reaction Mechanism | DFT calculations to map potential energy surfaces and identify transition states. smu.edu | Kinetic studies, trapping of intermediates, and isotopic labeling experiments. |

| Catalyst Design | Molecular modeling to predict catalyst-substrate interactions and catalytic activity. | Synthesis and screening of new catalysts, and evaluation of their performance. |

| Spectroscopic Analysis | Calculation of theoretical NMR, IR, and circular dichroism (CD) spectra. | Experimental measurement of spectra for structural elucidation and comparison with theoretical data. |

Exploration of Novel Chemical Transformations of the this compound Scaffold

The furanone core is a versatile scaffold that can be modified to create a wide range of structurally diverse molecules. mdpi.com The chiral nature of this compound makes it a particularly attractive starting material for the synthesis of new, optically active compounds.

Future research should focus on exploring novel chemical transformations of this furanone scaffold. This could include its use in cycloaddition reactions, cross-coupling reactions, and other carbon-carbon bond-forming reactions to build more complex molecular architectures. The introduction of new functional groups onto the furanone ring could also lead to compounds with novel properties and applications. mdpi.com

For example, the synthesis of novel thioether and sulfone derivatives of chiral 2(5H)-furanones has been reported, demonstrating the potential for creating new bioactive molecules. mdpi.comnih.gov Similar strategies could be applied to this compound to generate libraries of new compounds for screening in various applications. The development of new synthetic methodologies that allow for the selective functionalization of different positions on the furanone ring will be a key area of investigation. mdpi.com

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing (2S)-2,5-dimethylfuran-3-one, and how should researchers validate spectral data?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups like the furan ring and carbonyl group, with peaks around 1700 cm⁻¹ (C=O stretch) and 3100 cm⁻¹ (C-H aromatic) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves stereochemistry and substituent positions. Validate data against NIST reference spectra and replicate measurements under controlled conditions (e.g., solvent purity, temperature) to address discrepancies caused by impurities or isomerism .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Implement strict ventilation (fume hoods), avoid ignition sources (flammable vapor-air mixtures), and use anti-static equipment . Personal protective equipment (PPE) includes nitrile gloves, chemical-resistant aprons, and full-face shields. Store in sealed, inert containers under nitrogen to prevent oxidation . Emergency protocols for spills: absorb with inert materials (sand, vermiculite) and neutralize residues with non-reactive solvents .

Q. How can researchers ensure enantiomeric purity during synthesis of this compound?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution to favor the (2S) configuration . Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For purification, use recrystallization with chiral resolving agents or simulated moving bed (SMB) chromatography. Document synthetic yields and ee at each step to optimize protocols .

Advanced Research Questions

Q. How can conflicting thermodynamic data (e.g., vapor pressure, boiling point) for this compound be resolved experimentally?

- Methodological Answer : Discrepancies may arise from impurities or measurement conditions. Use differential scanning calorimetry (DSC) for precise boiling point determination and static vapor pressure cells to isolate compound purity effects . Cross-validate with gas-phase ion energetics data (e.g., proton affinity) from NIST to refine computational models . Replicate experiments under standardized conditions (e.g., ISO guidelines) and report uncertainties in datasets .

Q. What advanced computational approaches predict the environmental persistence and toxicity of this compound?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation rates and ecotoxicological endpoints (e.g., LC₅₀ for aquatic organisms) . Molecular dynamics simulations can assess hydrolysis pathways under varying pH and temperature. Validate predictions with experimental OECD 301/302 biodegradation tests and high-resolution mass spectrometry (HRMS) for metabolite identification .

Q. How does the chiral center in this compound influence its reactivity in catalytic hydrogenation?

- Methodological Answer : The (2S) configuration affects stereoelectronic interactions with catalysts. Use enantioselective hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to study diastereomer formation. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediate species. Compare kinetic isotope effects (KIE) between (2S) and (2R) enantiomers to elucidate mechanistic differences .

Q. What strategies address contradictions in reaction yields during the synthesis of derivatives (e.g., acylated or halogenated analogs) of this compound?

- Methodological Answer : Optimize reaction conditions (solvent polarity, temperature) using design of experiments (DoE) to identify critical factors . Characterize byproducts via LC-MS/MS and adjust stoichiometry or catalyst loading. For halogenation, screen directing groups (e.g., Lewis acids) to minimize side reactions. Cross-reference synthetic pathways with structurally related furanones (e.g., 3,4-dibromo derivatives) for mechanistic insights .

Data Analysis and Experimental Design

Q. How should researchers design experiments to analyze thermal decomposition pathways of this compound?

- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with evolved gas analysis (EGA) by FTIR or GC-MS to identify volatile decomposition products . Isothermal studies at 150–300°C under inert/oxidizing atmospheres reveal kinetic parameters (activation energy via Arrhenius plots). Compare with computational pyrolysis models (e.g., DFT calculations) to validate proposed mechanisms .

Q. What methodological frameworks are recommended for resolving discrepancies in chiral chromatography retention times?

- Methodological Answer : Calibrate columns with chiral standards (e.g., (2R)-enantiomer) and optimize mobile phase composition (e.g., hexane/isopropanol ratios). Use van’t Hoff analysis to assess temperature effects on enantiomer separation. Validate reproducibility across multiple columns (polar vs. non-polar stationary phases) and document batch-to-batch variability in chiral stationary phases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.